molecular formula C20H16BrNO3 B403674 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313980-71-1

8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B403674
CAS RN: 313980-71-1
M. Wt: 398.2g/mol
InChI Key: UARYDPNTCFKVJE-UHFFFAOYSA-N
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Description

8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthetic Protocols and Reactivity

Synthetic Approaches to Chromene Derivatives

Chromene derivatives, such as "6H-benzo[c]chromen-6-ones," are core structures in various secondary metabolites with significant pharmacological importance. Synthetic methodologies for these compounds involve Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), showcasing the versatility and significance of chromene structures in medicinal chemistry (Mazimba, 2016).

Mechanistic Insights

Functionalization of Saturated C-H Bonds

The study of metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including C-O, C-N, and C-C bond formation, provides insights into the mechanistic aspects of chemical transformations relevant to the structural manipulation of complex molecules like chromene derivatives. These reactions demonstrate high selectivity and efficiency, contributing to the synthetic toolbox for modifying core structures in medicinal chemistry (Che et al., 2011).

Biological Activity and Application

Antibacterial Activity of Aryl Sulfonamides with Heterocyclic Moieties

Aryl sulfonamides containing thiophene or chromene moieties have shown promising antibacterial activity. Such compounds highlight the importance of heterocyclic moieties in developing potential antibacterial agents, suggesting a possible area of application for structurally related compounds like "8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide" in addressing microbial resistance (Rathore et al., 2021).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-3-5-13-6-4-7-14-11-15(20(24)25-18(13)14)19(23)22-17-9-8-12(2)10-16(17)21/h3-4,6-11H,1,5H2,2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARYDPNTCFKVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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